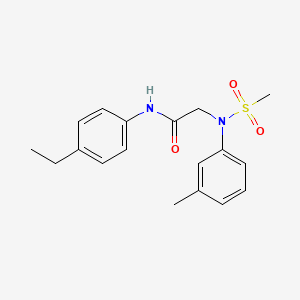
N-(3-methylphenyl)-2-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3-methylphenyl group and a 4-nitrophenyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 3-methylaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetic anhydride. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methylphenyl)-2-(4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, room temperature.
Reduction: Sodium borohydride, ethanol, reflux conditions.
Substitution: Sodium hydroxide, water, elevated temperature.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Hydroxylated products.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-2-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group plays a crucial role in this interaction by forming hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-methylphenyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(3-methylphenyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a nitro group.
N-(3-methylphenyl)-2-(4-methoxyphenyl)acetamide: Features a methoxy group in place of the nitro group.
Uniqueness
N-(3-methylphenyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both a nitro group and a 3-methylphenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11-3-2-4-13(9-11)16-15(18)10-12-5-7-14(8-6-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVPIFCIQNCTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5866513.png)
![2-(furan-2-yl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5866521.png)

![4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5866523.png)

![(2E)-3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B5866542.png)

![3-[(4-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B5866567.png)



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5866603.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide](/img/structure/B5866627.png)

